2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide
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Overview
Description
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide is a complex organic compound that features a benzothiazole ring fused with an acetamide group
Preparation Methods
The synthesis of benzothiazole derivatives, including 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This method involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain benzothiazole derivatives.
Microwave irradiation: This technique accelerates the reaction process and increases yield.
One-pot multicomponent reactions: These reactions combine several reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often studied using molecular docking techniques to understand the binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-amino-1,3-benzothiazole: Known for its use in synthesizing various biologically active molecules.
2-aminobenzothiazole: Used in the development of anti-tubercular and anti-cancer agents.
5,6-substituted 2-aminobenzothiazoles: These compounds have shown significant biological activity and are used in medicinal chemistry.
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide stands out due to its unique combination of functional groups, which enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C15H11FN4O3S2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H11FN4O3S2/c16-10-3-2-9(6-12(10)20(22)23)18-14(21)7-24-15-19-11-4-1-8(17)5-13(11)25-15/h1-6H,7,17H2,(H,18,21) |
InChI Key |
RRWVWZUJMCKDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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